2'-Amino-4'-bromo-2,2,2-trifluoroacetophenone
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Overview
Description
2’-Amino-4’-bromo-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C8H5BrF3NO It is characterized by the presence of an amino group, a bromo substituent, and a trifluoromethyl group attached to an acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-4’-bromo-2,2,2-trifluoroacetophenone typically involves the bromination of 2,2,2-trifluoroacetophenone followed by the introduction of an amino group. One common method involves the use of bromine in the presence of a catalyst to achieve bromination. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C. The subsequent introduction of the amino group can be achieved through nucleophilic substitution using ammonia or an amine source under controlled conditions .
Industrial Production Methods
Industrial production of 2’-Amino-4’-bromo-2,2,2-trifluoroacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2’-Amino-4’-bromo-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohols.
Substitution: The bromo substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide, thiols, and amines are employed under conditions that favor nucleophilic substitution.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Amino-4’-bromo-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Amino-4’-bromo-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and trifluoromethyl groups can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4’-Bromo-2,2,2-trifluoroacetophenone: Lacks the amino group, making it less versatile in biochemical applications.
2,2,2-Trifluoroacetophenone: Lacks both the bromo and amino groups, resulting in different chemical reactivity and applications.
Uniqueness
2’-Amino-4’-bromo-2,2,2-trifluoroacetophenone is unique due to the presence of both the amino and bromo groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5BrF3NO |
---|---|
Molecular Weight |
268.03 g/mol |
IUPAC Name |
1-(2-amino-4-bromophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H5BrF3NO/c9-4-1-2-5(6(13)3-4)7(14)8(10,11)12/h1-3H,13H2 |
InChI Key |
PDEHMDPCPDRUHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)C(=O)C(F)(F)F |
Origin of Product |
United States |
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